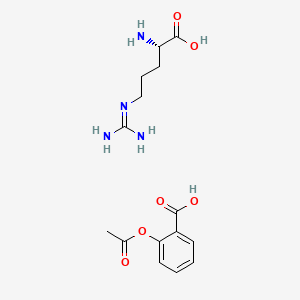
L-アルギニンアセチルサリチレート
説明
L-Arginine acetylsalicylate combines L-Arginine, a key amino acid in nitric oxide (NO) synthesis, with acetylsalicylic acid, known for its use in cardiovascular disease prevention. The interaction and modification of L-Arginine with acetylsalicylic acid may influence its biological activities, especially regarding NO production and cardiovascular effects.
Synthesis Analysis
The synthesis of L-Arginine derivatives, including acetylsalicylate forms, involves chemical reactions that attach the acetylsalicylic acid moiety to the L-Arginine molecule. This process could potentially alter the molecule's ability to be utilized in NO synthesis, a critical pathway in cardiovascular health and disease.
Molecular Structure Analysis
L-Arginine is a semi-essential amino acid with a side chain ending in a guanidinium group, which is essential for its role as a precursor to NO, a potent vasodilator. The addition of an acetylsalicylate group would introduce additional functional groups, potentially affecting its interaction with enzymes like nitric oxide synthase (NOS).
Chemical Reactions and Properties
L-Arginine participates in various chemical reactions in the body, notably as a substrate for NOS, producing NO. The introduction of an acetylsalicylate group could influence these reactions, especially concerning NO production and the molecule's overall bioavailability and reactivity.
Physical Properties Analysis
The physical properties of L-Arginine acetylsalicylate, such as solubility, stability, and melting point, would be influenced by the acetylsalicylate modification. These properties are crucial for its absorption, distribution, and mechanism of action within the body.
Chemical Properties Analysis
The chemical properties of L-Arginine acetylsalicylate, including reactivity with other molecules, pH sensitivity, and the potential for hydrolysis or other degradation reactions, determine its suitability and safety as a therapeutic agent. The acetylsalicylate group could alter the molecule's behavior in the physiological environment, affecting its therapeutic potential and interactions with other biochemical pathways.
For more in-depth research and analysis on L-Arginine and its potential implications in cardiovascular and other diseases, the following papers provide valuable insights:
- Benefits and mechanisms of actions of L-Arginine in cardiovascular disorders (Sudar-Milovanovic et al., 2015)
- Anti-aging and health benefits of L-Arginine (Gad, 2010)
- L-Arginine's role in nitric oxide synthesis and its potential in therapeutic applications (Jorens, Vermeire, & Herman, 1993)
科学的研究の応用
低酸素症治療
L-アルギニンは、さまざまな原因による低酸素症を伴う状態の治療において効果的であることが明らかになっています . L-アルギニンは、低酸素症に対する個々の生理学的反応の調節に役割を果たします . L-アルギニンのサプリメントは、低酸素症への適応能力の低いグループと高いグループにおいて、ミトコンドリアの酸化的リン酸化プロセスと生化学的指標に応じて好ましい効果を示しました .
心血管系疾患
L-アルギニンは、高血圧、アテローム性動脈硬化症、冠動脈性心臓病などの心血管系疾患の治療において臨床的有効性が示されています . これらの疾患は、しばしばストレス障害に関連しており、L-アルギニンはこれらの状態の管理に役立ちます .
スポーツのパフォーマンス向上
L-アルギニンは、一酸化窒素の産生を増加させる可能性があるため、アスリートによって使用されています . L-アルギニンは、スポーツ選手の個々の高い反応性の形成において保護効果があることが示されています .
脂質プロファイルの改善
L-アルギニンのサプリメントは、脂質プロファイルを改善することが示唆されており、これは心血管の健康に有益です . メタ分析の結果、L-アルギニンは血圧管理における効果的なツールになり得ることが結論付けられました .
血中トリグリセリドの減少
L-アルギニンのサプリメントは、血中トリグリセリド値を有意に低下させることが明らかになっています . これは、高トリグリセリド血症などの状態の管理に役立ちます .
バイオエンジニアリングの応用
バイオエンジニアリングでは、L-アルギニンは他の化合物の製造に使用されています。 たとえば、L-アルギニンは、N-アセチルグルタミン酸の生産のために遺伝子操作された大腸菌で使用されています .
作用機序
Target of Action
L-Arginine acetylsalicylate, also known as (S)-2-Amino-5-guanidinopentanoic acid compound with 2-acetoxybenzoic acid (1:1), targets two primary systems in the body: the nitric oxide system via L-Arginine and the cyclooxygenase (COX) enzymes via 2-acetoxybenzoic acid .
Mode of Action
L-Arginine is a precursor to nitric oxide, a potent vasodilator. It stimulates the release of growth hormone and prolactin through origins in the hypothalamus . In the cardiovascular system, L-Arginine activates ATP-sensitive K+ channels in individual smooth muscle cells, leading to vasodilation .
2-acetoxybenzoic acid, also known as acetylsalicylic acid, acts as an inhibitor of COX-1 and COX-2 enzyme activity . This inhibition results in the reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and antithrombotic effects .
Biochemical Pathways
The biochemical pathways affected by L-Arginine acetylsalicylate are the nitric oxide synthase pathway and the arachidonic acid pathway. L-Arginine is converted into nitric oxide via the nitric oxide synthase pathway . 2-acetoxybenzoic acid inhibits the conversion of arachidonic acid to prostaglandins in the arachidonic acid pathway .
Pharmacokinetics
The pharmacokinetics of L-Arginine and 2-acetoxybenzoic acid have been studied separately. L-Arginine shows a biphasic pattern of disappearance due to concentration-dependent renal clearance followed by nonrenal elimination . 2-acetoxybenzoic acid also shows a biphasic pattern, with a rapid initial absorption and distribution phase followed by a slower elimination phase .
Result of Action
The result of L-Arginine acetylsalicylate’s action at the molecular and cellular level is the dilation of blood vessels and the reduction of inflammation, fever, and blood clotting. This is achieved through the production of nitric oxide from L-Arginine and the inhibition of prostaglandin synthesis by 2-acetoxybenzoic acid .
Action Environment
The action of L-Arginine acetylsalicylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Arginine and 2-acetoxybenzoic acid, potentially impacting their absorption and distribution . Additionally, factors such as temperature and humidity can affect the stability of L-Arginine acetylsalicylate .
生化学分析
Biochemical Properties
L-Arginine acetylsalicylate plays a significant role in biochemical reactions due to its components, L-arginine and acetylsalicylic acid. L-arginine is a precursor for many important molecules in cellular physiology, including nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . It interacts with enzymes such as nitric oxide synthase, arginase, and arginine decarboxylase . Acetylsalicylic acid, on the other hand, inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes . The combination of these two molecules in L-Arginine acetylsalicylate allows it to exhibit both anti-inflammatory and vasodilatory effects.
Cellular Effects
L-Arginine acetylsalicylate influences various cellular processes. L-arginine enhances cell proliferation and reduces apoptosis in human endometrial cells by increasing nitric oxide production and polyamine biosynthesis . It also affects cell signaling pathways, such as the mTOR signaling pathway, which supports endothelial cell homeostasis . Acetylsalicylic acid, through its inhibition of cyclooxygenase enzymes, reduces inflammation and pain by decreasing the production of pro-inflammatory mediators . Together, L-Arginine acetylsalicylate can modulate gene expression and cellular metabolism, promoting cell survival and reducing inflammation.
Molecular Mechanism
The molecular mechanism of L-Arginine acetylsalicylate involves several pathways. L-arginine is metabolized to nitric oxide by nitric oxide synthase, which acts as a vasodilator and signaling molecule . It also serves as a substrate for arginase, producing ornithine and urea . Acetylsalicylic acid inhibits cyclooxygenase enzymes, preventing the formation of prostaglandins and thromboxanes . The combination of these actions results in the anti-inflammatory and vasodilatory effects of L-Arginine acetylsalicylate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginine acetylsalicylate can change over time. L-arginine has been shown to improve oxidative metabolism and enhance mitochondrial function, which can lead to improved physical performance over time . The stability and degradation of L-Arginine acetylsalicylate in vitro and in vivo studies indicate that it remains effective over extended periods, with its components maintaining their biochemical activities . Long-term effects on cellular function include sustained anti-inflammatory and vasodilatory properties.
Dosage Effects in Animal Models
The effects of L-Arginine acetylsalicylate vary with different dosages in animal models. Studies have shown that high doses of L-arginine can improve cardiovascular function, augment insulin sensitivity, and reduce obesity in animals . Excessive doses may lead to adverse effects such as gastrointestinal discomfort and potential toxicity . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
L-Arginine acetylsalicylate is involved in several metabolic pathways. L-arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis and is degraded by pathways initiated by arginase, nitric-oxide synthase, and arginine decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance . Acetylsalicylic acid is metabolized primarily in the liver, where it is hydrolyzed to salicylic acid and further conjugated for excretion .
Transport and Distribution
L-Arginine acetylsalicylate is transported and distributed within cells and tissues through specific transporters and binding proteins. L-arginine is transported into cells by cationic amino acid transporters (CATs), where it is metabolized to nitric oxide, polyamines, or proline . Acetylsalicylic acid is absorbed and distributed in the bloodstream, where it exerts its anti-inflammatory effects . The combination of these transport mechanisms ensures the effective delivery of L-Arginine acetylsalicylate to target tissues.
Subcellular Localization
The subcellular localization of L-Arginine acetylsalicylate affects its activity and function. L-arginine is localized in the cytoplasm and mitochondria, where it participates in nitric oxide production and polyamine biosynthesis . Acetylsalicylic acid is distributed in the cytoplasm and interacts with cyclooxygenase enzymes located in the endoplasmic reticulum and nuclear envelope . The specific localization of these components allows L-Arginine acetylsalicylate to effectively modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885678 | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37466-21-0, 54161-23-8 | |
| Record name | Aspirin arginine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine monoacetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)

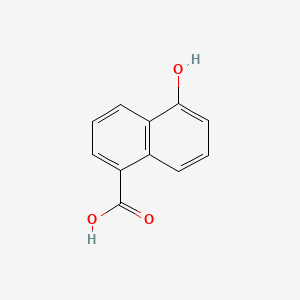
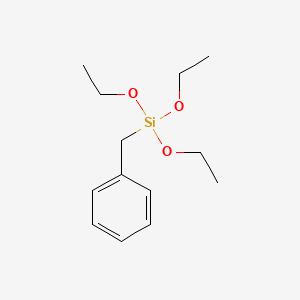
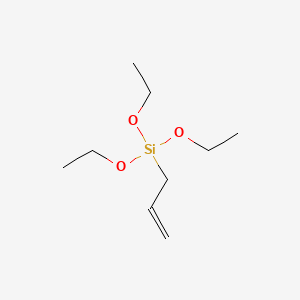
![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)
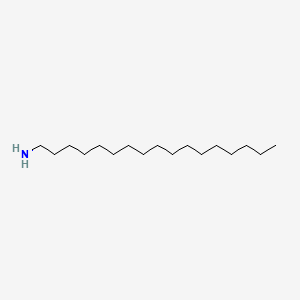

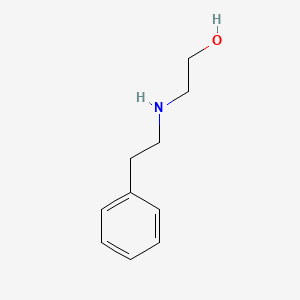
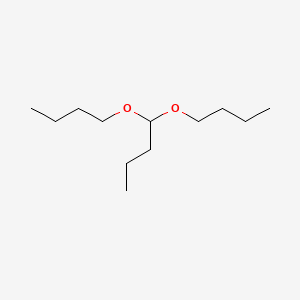

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

